molecular formula C11H8ClNOS B1586927 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride CAS No. 54001-18-2

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1586927
CAS No.: 54001-18-2
M. Wt: 237.71 g/mol
InChI Key: ZQWZVEKZFVCSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a chemical compound with the molecular formula C11H8ClNOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride typically involves the reaction of 4-methyl-2-phenylthiazole-5-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction can be represented as follows:

4-Methyl-2-phenylthiazole-5-carboxylic acid+Thionyl chloride4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Methyl-2-phenylthiazole-5-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Methyl-2-phenylthiazole-5-carboxylic acid+Thionyl chloride→4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Chemical Reactions Analysis

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-methyl-2-phenylthiazole-5-carboxylic acid.

    Condensation Reactions: It can react with hydrazines to form hydrazides, which are useful intermediates in the synthesis of various heterocyclic compounds.

Scientific Research Applications

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Thiazole derivatives have shown potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical synthesis processes to form new bonds and create complex molecules.

Comparison with Similar Compounds

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride can be compared with other thiazole derivatives such as:

    4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide: This compound has a carboxamide group instead of a carbonyl chloride group, making it less reactive towards nucleophiles.

    4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide: This derivative contains a hydrazide group, which can undergo further reactions to form various heterocyclic compounds.

The uniqueness of this compound lies in its high reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in chemical synthesis.

Properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWZVEKZFVCSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379818
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-18-2
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-phenyl-thiazole-5-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.